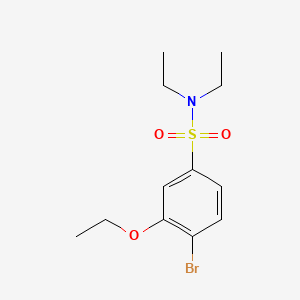
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized using various methods, and has been shown to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide involves its interaction with specific enzymes or proteins in the body. It has been shown to bind to the active site of carbonic anhydrase, inhibiting its activity and thereby reducing the production of bicarbonate ions. This results in a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide have been studied extensively. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This has led to investigations into its potential use as a therapeutic agent for the treatment of conditions such as glaucoma, epilepsy, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reliability of experimental results.
Orientations Futures
There are several future directions for research on 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of glaucoma, epilepsy, and cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Additionally, investigations into its mechanism of action and its interactions with other enzymes and proteins can provide insights into its potential applications in various biological processes.
Méthodes De Synthèse
The synthesis of 4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has been reported in various studies. One of the most commonly used methods involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with diethyl ethoxymethylenemalonate in the presence of a base such as potassium carbonate. The resulting compound is then reduced using hydrogen gas in the presence of palladium on carbon to yield the desired product.
Applications De Recherche Scientifique
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This has led to investigations into its potential use as a therapeutic agent for the treatment of conditions such as glaucoma, epilepsy, and cancer.
Propriétés
IUPAC Name |
4-bromo-3-ethoxy-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)10-7-8-11(13)12(9-10)17-6-3/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFYMKHTJZNUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2883939.png)
![1-{[4-(2-Aminoethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B2883940.png)
![2-{[1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883942.png)
![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)
![1-((3-chlorobenzyl)thio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2883947.png)

![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)

![N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)
![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)
![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)

![N~6~-(3-methylbutyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)